molecular formula C27H37ClN2O5S B571962 Desbutyl Dronedarone-d6 Hydrochloride CAS No. 1346598-70-6

Desbutyl Dronedarone-d6 Hydrochloride

Cat. No.: B571962
CAS No.: 1346598-70-6
M. Wt: 543.149
InChI Key: ZDXBTJLIQYUYSZ-TWVPJIPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desbutyl Dronedarone-d6 Hydrochloride: is a deuterated form of desbutyl dronedarone hydrochloride. It is primarily used as a labeled reference compound in research and analytical applications. Desbutyl dronedarone is a metabolite of dronedarone, a medication used for the treatment of certain cardiac arrhythmias .

Mechanism of Action

Target of Action

Desbutyl Dronedarone-d6 Hydrochloride, a deuterated form of Desbutyl Dronedarone, primarily targets sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . These targets play a crucial role in maintaining the normal sinus rhythm in the heart .

Mode of Action

The compound works by blocking these ion channels, thereby controlling the rhythm and rate in atrial fibrillation . It also inhibits β-adrenergic receptors, which helps to regulate the heartbeat and prevent irregular heart rhythms .

Biochemical Pathways

this compound affects several biochemical pathways. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα1 and TRβ1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET from 14,15-EET .

Pharmacokinetics

The compound is metabolized in the liver via the cytochrome P450 system (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations . The resulting metabolites are primarily excreted in the feces . The compound’s lipophilic nature and shorter half-life compared to its parent compound, Dronedarone, lead to reduced tissue accumulation and decreased risk for organ toxicities .

Result of Action

The action of this compound results in the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It also reduces the incidence of hospitalizations for acute coronary syndromes and stroke .

Biochemical Analysis

Preparation Methods

The synthesis of Desbutyl Dronedarone-d6 Hydrochloride involves several steps, including etherification reactions in an organic solvent . The industrial production methods are not explicitly detailed in the available literature, but it generally involves the use of stable isotope labeling techniques to incorporate deuterium atoms into the molecular structure.

Chemical Reactions Analysis

Desbutyl Dronedarone-d6 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Often employs reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Can involve nucleophilic substitution reactions using reagents like sodium iodide in acetone.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Desbutyl Dronedarone-d6 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a labeled reference compound in proteomics research and analytical applications . It is also used in studies involving the metabolism of dronedarone and its effects on cardiac arrhythmias .

Comparison with Similar Compounds

Desbutyl Dronedarone-d6 Hydrochloride is unique due to its deuterated form, which makes it a valuable tool in research applications. Similar compounds include:

These compounds share similar therapeutic uses but differ in their chemical properties and specific applications in research and medicine.

Biological Activity

Desbutyl Dronedarone-d6 Hydrochloride is a deuterated form of desbutyl dronedarone, which is a metabolite of the antiarrhythmic drug dronedarone. This compound is primarily utilized in research as a labeled reference compound, particularly in proteomics and analytical applications. Understanding its biological activity is crucial for elucidating its pharmacological properties and potential therapeutic applications.

Target Interactions
this compound acts on several ion channels and receptors, including:

  • Sodium (Na+) Channels
  • Potassium (K+) Channels
  • Calcium (Ca2+) Channels
  • β-Adrenergic Receptors

The compound inhibits these channels, which contributes to its ability to regulate cardiac rhythm, particularly in conditions like atrial fibrillation (AF) .

Biochemical Pathways
The compound inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to thyroid hormone receptors TRα1 and TRβ1, suggesting a role in thyroid hormone modulation .

Pharmacokinetics

This compound is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP3A4, CYP3A5, and CYP2D6 . Its pharmacokinetic profile indicates:

  • Absorption : The compound exhibits good absorption rates, with its bioavailability influenced by food intake.
  • Distribution : It has a high volume of distribution, indicating extensive tissue binding.
  • Metabolism : The metabolic pathways involve oxidative deamination and N-debutylation, leading to various metabolites with differing biological activities.

In Vitro Studies

Desbutyl Dronedarone-d6 has been shown to exhibit cytotoxic effects in HepG2 cells, leading to G1-phase cell cycle arrest and DNA damage in a concentration-dependent manner . This highlights its potential impact on cellular processes beyond cardiac activity.

Study Cell Line Effect Observed Concentration Dependence
Study 1HepG2CytotoxicityYes
Study 2Cardiac MyocytesRhythm RegulationYes

In Vivo Studies

In animal models, dronedarone has demonstrated significant efficacy in reducing the incidence of ventricular fibrillation (VF) and improving survival rates under induced arrhythmias . The findings suggest that Desbutyl Dronedarone-d6 retains some pharmacological properties of its parent compound.

Case Studies

  • DAFNE Study : In a clinical trial involving persistent AF patients, dronedarone was administered at varying doses. The study found that while higher doses did not significantly improve outcomes compared to placebo, lower doses were better tolerated with fewer side effects .
  • DIONYSOS Trial : This trial focused on the recurrence of AF and reported that dronedarone significantly reduced AF recurrence compared to placebo. However, it was noted that its efficacy was lower than that of amiodarone .

Properties

IUPAC Name

N-[2-butyl-3-[4-[3-(butylamino)-1,1,2,2,3,3-hexadeuteriopropoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H/i8D2,17D2,18D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXBTJLIQYUYSZ-TWVPJIPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NCCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747515
Record name N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-70-6
Record name N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.